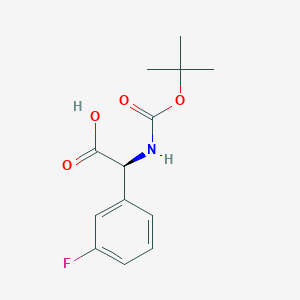

(S)-2-(Tert-butoxycarbonylamino)-2-(3-fluorophenyl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-2-(Tert-butoxycarbonylamino)-2-(3-fluorophenyl)acetic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Tert-butoxycarbonylamino)-2-(3-fluorophenyl)acetic acid typically involves the following steps:

Starting Material: The synthesis begins with the appropriate chiral amino acid or its derivative.

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a coupling reaction, often using reagents like 3-fluorobenzyl bromide and a suitable base.

Final Product Formation: The final product is obtained after purification, typically through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Reaction Conditions and Yields

The following table summarizes some reaction conditions and yields associated with the synthesis of (S)-2-(Tert-butoxycarbonylamino)-2-(3-fluorophenyl)acetic acid:

| Reaction Type | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Direct Amination | Room temperature, 24 hours | 85 | Using triethylamine as a base |

| Nitrogen Migration | DCB/CHCl3 (1:1), -50 °C, 16 hours | 98 | High enantiomeric excess achieved |

| Rearrangement | DCB/CHCl3 (1:1), -30 °C | 93 | Requires specific catalyst |

Spectroscopic Analysis

The characterization of this compound typically involves several analytical techniques:

- Nuclear Magnetic Resonance (NMR) : NMR spectroscopy provides detailed information about the molecular structure, confirming the presence of functional groups and their environments.

- High-Performance Liquid Chromatography (HPLC) : This technique is essential for assessing the purity and enantiomeric composition of the synthesized compound.

- Mass Spectrometry (MS) : Used to determine the molecular weight and confirm the identity of the compound through fragmentation patterns.

Crystallography

X-ray crystallography has been employed to elucidate the crystal structure of this compound, revealing intermolecular interactions such as hydrogen bonds that stabilize its solid-state structure . The crystal data indicate a triclinic system with specific lattice parameters that can influence its reactivity and interactions in biological systems.

Scientific Research Applications

(S)-2-(Tert-butoxycarbonylamino)-2-(3-fluorophenyl)acetic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be employed in the study of enzyme-substrate interactions and protein modifications.

Industry: The compound is used in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of (S)-2-(Tert-butoxycarbonylamino)-2-(3-fluorophenyl)acetic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under mild conditions, revealing the free amine, which can then participate in various biochemical pathways. The fluorophenyl group may enhance the compound’s binding affinity to certain proteins or enzymes, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

(S)-2-(Tert-butoxycarbonylamino)-2-phenylacetic acid: Lacks the fluorine atom, which may result in different reactivity and binding properties.

(S)-2-(Tert-butoxycarbonylamino)-2-(4-fluorophenyl)acetic acid: The fluorine atom is positioned differently, potentially altering its chemical behavior.

(S)-2-(Tert-butoxycarbonylamino)-2-(3-chlorophenyl)acetic acid: Substitution of fluorine with chlorine can significantly change the compound’s reactivity and applications.

Uniqueness

The presence of the fluorophenyl group in (S)-2-(Tert-butoxycarbonylamino)-2-(3-fluorophenyl)acetic acid imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and industrial applications .

Biological Activity

(S)-2-(Tert-butoxycarbonylamino)-2-(3-fluorophenyl)acetic acid, commonly referred to as Boc-(S)-2-amino-2-(3-fluorophenyl)acetic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

- Molecular Formula : C₁₃H₁₆FNO₄

- Molecular Weight : 269.27 g/mol

- CAS Number : 1236349-77-1

- Solubility : Moderately soluble in various solvents; solubility reported at 0.0191 mg/ml in water.

- Log P (octanol-water partition coefficient) : Approximately 2.33, indicating moderate lipophilicity .

Biological Activity

The biological activity of this compound is primarily influenced by its structural features, particularly the presence of the fluorinated phenyl group. Fluorinated compounds are known to enhance metabolic stability and bioactivity due to their unique electronic properties.

The compound's mechanism of action is linked to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Studies have shown that fluorinated amino acids can act as inhibitors of certain enzymes, which may lead to therapeutic applications in treating diseases such as cancer and metabolic disorders.

Case Studies

- Anticancer Activity : Research has indicated that compounds similar to this compound exhibit anticancer properties through the inhibition of protein synthesis pathways. For example, a study demonstrated that fluorinated amino acids could inhibit the growth of certain cancer cell lines by interfering with mTOR signaling pathways .

- Enzyme Inhibition : A detailed investigation into the compound's interaction with cytochrome P450 enzymes revealed that it acts as a selective inhibitor for CYP2C19. This property suggests potential applications in drug metabolism modulation and personalized medicine .

- Synthesis and Characterization : The synthesis of this compound has been documented extensively, showcasing methods that yield high purity and yield. The compound has been characterized using techniques such as NMR spectroscopy and X-ray crystallography, confirming its structural integrity and stability under physiological conditions .

Table 1: Summary of Biological Activities

| Property | Value |

|---|---|

| Molecular Weight | 269.27 g/mol |

| Log P | 2.33 |

| Solubility | 0.0191 mg/ml |

| Boiling Point | Not available |

Properties

IUPAC Name |

(2S)-2-(3-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-5-4-6-9(14)7-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMSUXJZKOGWPGP-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C1=CC(=CC=C1)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.